molecular formula C17H12Cl3NO2S2 B2848743 2-(4-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole CAS No. 672951-37-0

2-(4-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole

Cat. No. B2848743
CAS RN: 672951-37-0
M. Wt: 432.76
InChI Key: RNPLQYHKEPYJSS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole (CET) is a thiazole derivative that has been studied for its potential applications in scientific research. Its unique structure, which includes a phenyl ring with two chlorine atoms and an ethylsulfonyl group, makes it a promising compound for various applications. CET has been used in the synthesis of new molecules, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Anticancer Potential

Research has shown that certain thiazole derivatives demonstrate promising anticancer activity. A study by Gomha, Salah, & Abdelhamid (2015) investigated novel thiadiazole and thiazole derivatives, revealing their potential as anticancer agents. Their synthesis and pharmacological evaluation indicated significant growth inhibitory effects on breast carcinoma cell lines.

Docking Studies and Crystal Structure

Docking studies are crucial for understanding how molecular structures interact with biological targets. A study by Al-Hourani et al. (2015) focused on tetrazole derivatives, including those with a structure similar to the compound . They used X-ray crystallography and docking studies to explore the interactions of these molecules with the cyclooxygenase-2 enzyme.

Synthesis for Antimicrobial Agents

Thiazole derivatives are also synthesized for their antimicrobial properties. In a study by Sah et al. (2014), a compound similar to 2-(4-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole was synthesized and demonstrated moderate antimicrobial activity against various bacterial and fungal strains.

Corrosion Inhibition Studies

The compound is similar to derivatives studied for their corrosion inhibition properties. Kaya et al. (2016) Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on thiazole derivatives, revealing their potential as corrosion inhibitors for metals like iron.

Antiviral Activity

Thiadiazole sulfonamides, closely related to the compound , have shown antiviral properties. A study by Chen et al. (2010) synthesized new thiadiazole derivatives and tested them for anti-tobacco mosaic virus activity, indicating their potential as antiviral agents.

Molecular Dynamics and Quantum Chemical Studies

Thiazole derivatives have been the subject of extensive molecular dynamics and quantum chemical studies. For instance, Viji et al. (2020) conducted comprehensive studies on a thiazole derivative, including its antimicrobial activity and molecular docking, to understand its biological functions.

properties

IUPAC Name

2-(4-chlorophenyl)-4-(2,3-dichloro-4-ethylsulfonylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3NO2S2/c1-2-25(22,23)14-8-7-12(15(19)16(14)20)13-9-24-17(21-13)10-3-5-11(18)6-4-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPLQYHKEPYJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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